molecular formula C16H25BrN6O2 B131994 [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol CAS No. 148143-68-4

[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol

Cat. No. B131994
M. Wt: 413.31 g/mol
InChI Key: JRSFWUOPMBCXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol, also known as ABPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. ABPM is a nucleoside analogue that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential as a therapeutic agent.

Mechanism Of Action

[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol is a nucleoside analogue that acts by inhibiting the synthesis of viral DNA and RNA. It is incorporated into the viral DNA or RNA, which leads to chain termination and the inhibition of viral replication. [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has also been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA.

Biochemical And Physiological Effects

[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been shown to have low toxicity in vitro and in vivo. It has been reported to have a half-life of approximately 4 hours in rats. [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been shown to be metabolized to several metabolites, including 8-bromo-6-(hexylamino)purine, which is the major metabolite.

Advantages And Limitations For Lab Experiments

[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has some limitations, including its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

The potential applications of [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol in medicinal chemistry, drug discovery, and biochemistry are promising. Future research could focus on the development of [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol derivatives with improved solubility and efficacy. Additionally, the mechanism of action of [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol could be further elucidated to understand its potential as a therapeutic agent. The antiviral, antitumor, and antiparasitic activities of [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol could also be studied in more detail to identify potential clinical applications.

Synthesis Methods

[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been synthesized using different methods, including the reaction of 8-bromo-6-chloropurine with hexylamine to form 8-bromo-6-(hexylamino)purine, which is then reacted with morpholine to form [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol. Another method involves the reaction of 8-bromo-6-chloropurine with hexylamine to form 8-bromo-6-(hexylamino)purine, which is then reacted with formaldehyde and morpholine to form [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol.

Scientific Research Applications

[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antiviral, antitumor, and antiparasitic activities. [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been shown to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus (HSV) in vitro. It has also been reported to inhibit the growth of cancer cells, including leukemia and breast cancer cells. Additionally, [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been shown to have activity against the parasite Trypanosoma brucei, which causes African sleeping sickness.

properties

CAS RN

148143-68-4

Product Name

[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol

Molecular Formula

C16H25BrN6O2

Molecular Weight

413.31 g/mol

IUPAC Name

[6-(6-amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol

InChI

InChI=1S/C16H25BrN6O2/c1-2-3-4-5-6-10-11(8-24)25-12(7-19-10)23-15-13(22-16(23)17)14(18)20-9-21-15/h9-12,19,24H,2-8H2,1H3,(H2,18,20,21)

InChI Key

JRSFWUOPMBCXTG-UHFFFAOYSA-N

SMILES

CCCCCCC1C(OC(CN1)N2C3=NC=NC(=C3N=C2Br)N)CO

Canonical SMILES

CCCCCCC1C(OC(CN1)N2C3=NC=NC(=C3N=C2Br)N)CO

synonyms

9-(3'-aza-4'-hexyl-1',2',3',4'-tetradeoxyhexopyranos-1'-yl)-8-bromoadenine

Origin of Product

United States

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